LogP and Predicted Lipophilicity: A Measured Benchmark for Bioavailability Modeling
The lipophilicity of 2-bromo-6-chlorobenzamide, a critical determinant of membrane permeability and oral bioavailability, is well-characterized with an experimental log Kow of 1.00 . This value distinguishes it from the more hydrophilic, unsubstituted benzamide (predicted logP ~0.6), indicating superior membrane penetration potential for the dihalogenated compound. The predicted XLogP3 value of 1.0 aligns closely with experimental data, providing a reliable benchmark for computational ADME models.
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | Experimental Log Kow = 1.00; Predicted XLogP3 = 1.0 |
| Comparator Or Baseline | Benzamide: Predicted XLogP ≈ 0.6 |
| Quantified Difference | ΔLogP ≈ +0.4 (increased lipophilicity) |
| Conditions | Octanol-water partition coefficient (experimental database match) and XLogP3 prediction algorithm. |
Why This Matters
This established lipophilicity profile makes 2-bromo-6-chlorobenzamide a superior starting point for developing brain-penetrant or orally bioavailable drug candidates compared to more polar benzamide analogs.
